

Structural Analysis of Prop-2-ynamido Substituted Benzoic Acids

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Compound of Interest

Compound Name: 4,5-Dimethoxy-2-(prop-2-ynamido)benzoic acid

CAS No.: 1017038-09-3

Cat. No.: B3374074

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Executive Summary

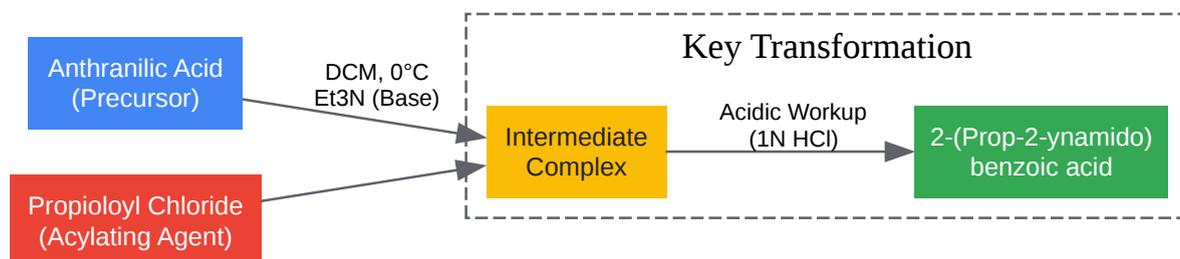
The ortho-substituted prop-2-ynamido benzoic acid moiety represents a "privileged scaffold" in medicinal chemistry. Its dual functionality—combining a hard electrophile (carboxylic acid) with a Michael acceptor (alkynamide)—enables diverse post-synthetic modifications. This guide provides a definitive protocol for its synthesis, spectroscopic validation, and application in heterocycle generation.

Chemical Architecture & Synthetic Rationale

The core structure consists of an anthranilic acid backbone acylated with propiolic acid. The critical structural feature is the intramolecular hydrogen bond between the amide proton and the carboxylic acid carbonyl, which locks the molecule in a planar conformation, pre-organizing it for cyclization.

Synthetic Workflow

The most robust method involves the acylation of anthranilic acid using propiolyloyl chloride or a DCC-mediated coupling with propiolic acid. The acid chloride route is preferred for scale-up due to simplified purification.



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Figure 1: Synthetic pathway for the generation of the prop-2-ynamido scaffold. The base (Et₃N) is critical to scavenge HCl, while the acidic workup ensures the carboxylic acid remains protonated for precipitation.

Experimental Protocols

Synthesis of 2-(Prop-2-ynamido)benzoic acid

Rationale: We utilize dichloromethane (DCM) as a non-nucleophilic solvent to prevent side reactions with the acid chloride. The temperature control (

) is vital to suppress the polymerization of the terminal alkyne.

Materials:

- Anthranilic acid (1.0 eq)
- Propioloyl chloride (1.1 eq)
- Triethylamine (, 1.2 eq)
- DCM (Anhydrous)

Step-by-Step Methodology:

- Solubilization: Dissolve anthranilic acid (13.7 g, 100 mmol) in anhydrous DCM (200 mL) in a round-bottom flask under

atmosphere.

- Base Addition: Add

(16.7 mL, 120 mmol) and cool the solution to

using an ice bath. Observation: The solution may darken slightly.

- Acylation: Dropwise add propiolooyl chloride (100 mmol) over 30 minutes. Critical: Maintain temperature

to avoid exothermic decomposition.

- Reaction: Stir at

for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor by TLC (50% EtOAc/Hexane).

- Workup:

- Wash with 1N HCl (

mL) to remove excess base and protonate the product.

- Wash with Brine (

mL).

- Dry organic layer over

.

- Purification: Concentrate in vacuo. Recrystallize the solid residue from Ethanol/Water to yield off-white needles.

Spectroscopic Characterization

Accurate identification relies on distinguishing the amide carbonyl from the acid carbonyl and verifying the integrity of the terminal alkyne.

NMR Diagnostics

The intramolecular Hydrogen Bond (IMHB) causes a significant downfield shift of the amide NH.

Table 1: Diagnostic NMR Shifts (DMSO-

Nuclei	Shift (ppm)	Multiplicity	Assignment	Structural Insight
H	11.8 - 12.2	Singlet (br)	-COOH	Carboxylic acid proton (exchangeable).
H	11.2 - 11.5	Singlet	-NH-CO-	Diagnostic: Deshielded by IMHB to ortho-carbonyl.
H	4.2 - 4.4	Singlet	C-H	Terminal alkyne proton. Distinctive for propiolamides.
H	8.4 - 8.5	Doublet	Ar-H (C3)	Proton ortho to amide; deshielded by amide anisotropy.
C	169.5	Singlet	-COOH	Acid Carbonyl.
C	151.2	Singlet	-NH-CO-	Amide Carbonyl (conjugated to alkyne).
C	78.5, 76.2	Singlet	-C C-	Alkyne carbons.

IR Spectroscopy Features

Table 2: Key Infrared Absorption Bands

Frequency ()	Vibration Mode	Intensity	Interpretation
3250 - 3300	C-H Stretch	Sharp, Medium	Confirms terminal alkyne integrity.
2100 - 2120	C C Stretch	Weak	Characteristic of asymmetric alkynes.
1680 - 1700	C=O (Acid)	Strong, Broad	Typical carboxylic acid dimer stretch.
1650 - 1660	C=O (Amide I)	Strong	Lower frequency due to conjugation with alkyne.

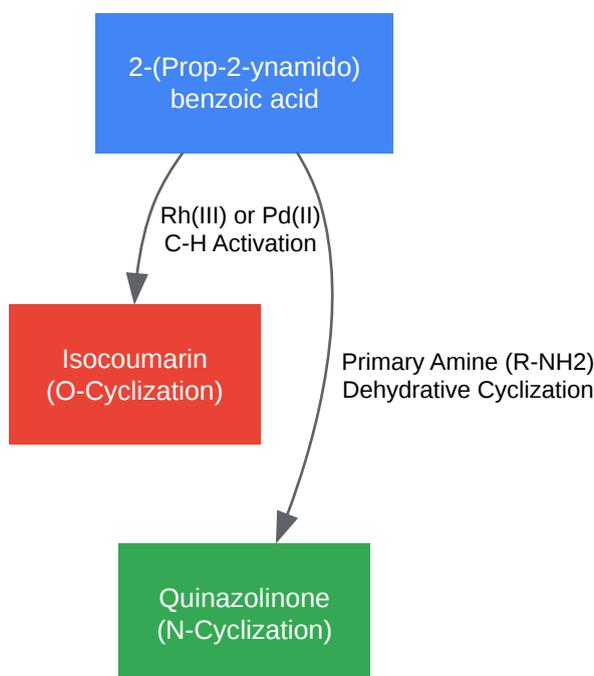
Solid-State Analysis & Reactivity

Crystallographic Conformation

X-ray analysis of analogous N-acyl anthranilic acids reveals a planar conformation stabilized by an intramolecular hydrogen bond between the amide N-H and the acid C=O (S(6) ring motif). This planarity is not merely structural; it is functional, reducing the entropic cost for cyclization reactions.

Cyclization Pathways (Drug Development Utility)

The 2-(prop-2-ynamido)benzoic acid scaffold is a divergent precursor. Depending on the catalyst and conditions, it can cyclize via Oxygen (to Isocoumarins) or Nitrogen (to Quinazolinones).



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Figure 2: Divergent reactivity of the scaffold. O-cyclization yields isocoumarins (anticoagulant/antifungal scaffolds), while condensation with amines yields quinazolinones (kinase inhibitor scaffolds).

The Isocoumarin pathway is particularly relevant for researchers targeting serine proteases, while the Quinazolinone pathway is foundational for EGFR inhibitor development.

References

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